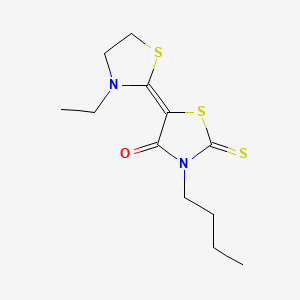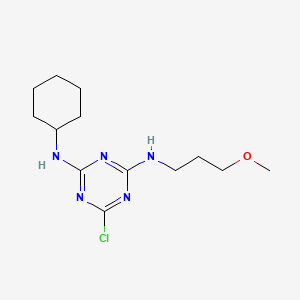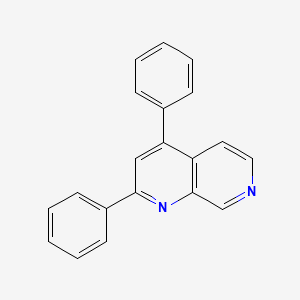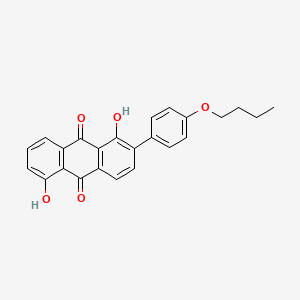![molecular formula C13H18N6O5 B13139749 N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
N-[(Dimethylamino)methylene]-Guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dimethylamino)methylene]-Guanosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is a derivative of guanosine, a nucleoside that plays a crucial role in the structure of RNA and DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)methylene]-Guanosine typically involves the reaction of guanosine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an anhydrous solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Dimethylamino)methylene]-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
N-[(Dimethylamino)methylene]-Guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modifying nucleic acids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of N-[(Dimethylamino)methylene]-Guanosine involves its interaction with nucleic acids and proteins. The compound can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that can affect gene expression and protein synthesis. Additionally, it can interact with enzymes and other proteins, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Dimethylamino)methylene]-2’,3’-O-(Methoxymethylene)guanosine
- N-[(Dimethylamino)methylene]benzothioamide
- N,N-Dimethyl enaminones
Uniqueness
N-[(Dimethylamino)methylene]-Guanosine is unique due to its specific structure and reactivity. The presence of the dimethylamino group enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .
Propriétés
Formule moléculaire |
C13H18N6O5 |
|---|---|
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
WDAVDBAMSKZBEN-PZYHSTABSA-N |
SMILES isomérique |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)



![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)


![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)


